1,1'-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol)
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Overview
Description
1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) is a complex organic compound characterized by its unique structure, which includes two 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol units connected by an ethyne (acetylene) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol and a suitable acetylene derivative.
Reaction Conditions: The reaction is typically carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (50-80°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at 0°C to room temperature.
Substitution: NaH in DMF with alkyl halides at 0°C to room temperature.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Material Science: In materials science, the compound’s electronic properties, such as conjugation and electron delocalization, play a crucial role in its function as a semiconductor or light-emitting material.
Comparison with Similar Compounds
Similar Compounds
1,1’-Ethyne-1,2-diylbis(6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol): Similar structure but with hydroxyl groups instead of methoxy groups.
1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol): Similar structure but with the hydroxyl group at the 2-position.
Uniqueness
1,1’-Ethyne-1,2-diylbis(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) is unique due to its specific substitution pattern and the presence of an ethyne linkage, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6321-76-2 |
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Molecular Formula |
C24H26O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[2-(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)ethynyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C24H26O4/c1-27-19-7-9-21-17(15-19)5-3-11-23(21,25)13-14-24(26)12-4-6-18-16-20(28-2)8-10-22(18)24/h7-10,15-16,25-26H,3-6,11-12H2,1-2H3 |
InChI Key |
MHOMBPPRCDOIMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(C#CC3(CCCC4=C3C=CC(=C4)OC)O)O |
Origin of Product |
United States |
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